An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
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Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride has emerged as a compound of significant interest for the synthesis of targeted therapies. This technical guide provides a comprehensive overview of this molecule, designed for researchers, scientists, and drug development professionals. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from related structures and general principles of medicinal chemistry to provide a robust framework for its utilization. We will explore its chemical identity, propose a logical synthetic strategy based on analogous reactions, discuss its potential applications with a focus on kinase inhibition, and outline methodologies for its characterization and safe handling.
Introduction: The Prominence of the Aminopyrimidine Scaffold
The aminopyrimidine core is a privileged scaffold in drug discovery, largely due to its ability to mimic the purine base adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows aminopyrimidine derivatives to function as competitive inhibitors in the ATP-binding pocket of a vast array of enzymes, most notably protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.
The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling medicinal chemists to meticulously tailor the potency, selectivity, and pharmacokinetic properties of drug candidates. 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride offers three key points of diversification: the 2-aminomethyl group, the 5-amino group, and the pyrimidine ring itself, making it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical identity and properties of a building block is fundamental to its effective use.
| Identifier | Value | Source |
| Chemical Name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride | IUPAC Nomenclature |
| CAS Number | 944902-83-4, 1260883-43-9 | Chemical Abstracts Service[1][2] |
| Free Base CAS | 910380-79-9 | Chemical Abstracts Service[3] |
| Molecular Formula | C₇H₁₃ClN₄ | N/A |
| Molecular Weight | 188.66 g/mol | N/A |
| Canonical SMILES | CN(C)c1cncnc1CN.Cl | N/A |
| InChI Key | UCOJRMUXINJKOS-UHFFFAOYSA-N | IUPAC |
Note: While multiple CAS numbers exist for the hydrochloride salt, they refer to the same chemical entity.
Due to the limited availability of public experimental data for this specific compound, a comprehensive table of physicochemical properties cannot be provided. However, based on the structure, certain properties can be inferred:
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Solubility: As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.
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pKa: The molecule possesses multiple basic centers: the primary amine of the aminomethyl group, the dimethylamino group, and the pyrimidine ring nitrogens. The primary amine is expected to be the most basic site.
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Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.
Synthesis and Derivatization Strategies
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway is illustrated below. The target molecule can be derived from a key intermediate, a pyrimidine with a protected amine or a precursor to the aminomethyl group.
Caption: Retrosynthetic analysis of the target molecule.
General Synthetic Protocol (Hypothetical)
The following is a generalized, multi-step protocol based on the synthesis of similar aminopyrimidines. This is a hypothetical procedure and would require experimental optimization and validation.
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Step 1: Pyrimidine Ring Formation. The pyrimidine core can be constructed via the condensation of a suitable three-carbon precursor with a guanidine derivative. For instance, the reaction of an appropriately substituted acrylonitrile with N,N-dimethylguanidine.
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Step 2: Introduction of the Aminomethyl Precursor. A common strategy is to introduce a cyano group at the 2-position of the pyrimidine ring, which can then be reduced to the aminomethyl group.
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Step 3: Reduction of the Nitrile. The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). This step often requires protection of other reactive functional groups.
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Step 4: Deprotection and Salt Formation. If protecting groups were used, they are removed in this step. The final hydrochloride salt is then formed by treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Derivatization Potential
The true value of this building block lies in its potential for derivatization at the primary amine. This functionality serves as a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).
Caption: Key derivatization reactions of the primary amine.
Applications in Drug Discovery: A Focus on Kinase Inhibition
As previously mentioned, aminopyrimidine derivatives are potent kinase inhibitors. The 2-amino group of the pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, anchoring the inhibitor. The substituents at other positions then explore different pockets of the active site to enhance potency and selectivity.
While specific examples utilizing 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride are not prevalent in the literature, its structural motifs are found in known kinase inhibitors. For instance, derivatives of 2-aminopyrimidine are known to inhibit a variety of kinases, including but not limited to:
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Janus Kinases (JAKs): Selective JAK2 inhibitors are sought after for the treatment of myeloproliferative neoplasms.
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Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.
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Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies.
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Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle and targets in oncology.
The derivatization of the aminomethyl group can lead to the introduction of moieties that can interact with the solvent-exposed region of the kinase active site or with other nearby residues, which can significantly impact the inhibitor's profile.
Caption: Generalized binding mode of aminopyrimidine kinase inhibitors.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical intermediate used in drug development. The following techniques are recommended for the analysis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in pharmaceutical development. A general reverse-phase HPLC method could be developed with the following parameters, which would require optimization:
| Parameter | Suggested Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Method Validation: A developed HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the aminomethyl group, and the methyl protons of the dimethylamino group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z 153.11.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic stretches for N-H bonds of the primary amine and its hydrochloride salt, as well as C-N and aromatic C=N and C=C bonds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is not widely available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically classified as irritants.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off immediately with soap and plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.
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Conclusion
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a promising and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. While a comprehensive public dataset for this specific molecule is limited, this guide provides a framework for its synthesis, characterization, and application based on established principles of medicinal and synthetic chemistry. As research in targeted therapies continues to expand, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly grow, making a thorough understanding of their properties and reactivity essential for the modern drug discovery scientist.
References
Due to the limited availability of specific literature for the title compound, this reference list includes sources for related compounds and general methodologies.
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PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]
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PubChem. 2-Pyrimidinemethanamine. [Link]
- Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
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PubChem. Pyrimidin-5-amine. [Link]
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
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Growing Science. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. [Link]
- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
